5-bromo-3-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide
Description
5-Bromo-3-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide is a brominated indole derivative with a carboxamide side chain modified by a morpholine-containing propyl group.
Properties
Molecular Formula |
C17H22BrN3O2 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
5-bromo-3-methyl-N-(3-morpholin-4-ylpropyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H22BrN3O2/c1-12-14-11-13(18)3-4-15(14)20-16(12)17(22)19-5-2-6-21-7-9-23-10-8-21/h3-4,11,20H,2,5-10H2,1H3,(H,19,22) |
InChI Key |
BLTMGTUSWYTHJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Br)C(=O)NCCCN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-bromo-3-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: The propyl group is added in two steps, starting with a Friedel-Crafts acylation.
Clemmensen Reduction: The acyl group is then converted to an alkane.
Bromination: The indole ring is brominated using reagents like bromine or N-bromosuccinimide.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Chemical Reactions Analysis
5-bromo-3-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of indole compounds, including 5-bromo-3-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide, exhibit significant anticancer activity. Studies have shown that similar indole derivatives can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. For instance, compounds with bromo substitutions have been linked to enhanced cytotoxic effects against various cancer cell lines, including breast and lung cancers .
Antibacterial Effects
The compound also demonstrates antibacterial properties. Indole derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways crucial for bacterial survival . Compounds structurally related to 5-bromo-3-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide have shown promising results against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
Therapeutic Potential
Pain Management and Anti-inflammatory Applications
Preliminary studies suggest that the compound may possess analgesic and anti-inflammatory properties. Similar indole derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Compounds exhibiting COX inhibition could potentially serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Neurological Applications
Given the morpholine moiety in its structure, there is potential for exploring the compound's effects on neurological disorders. Morpholine-containing compounds are often investigated for their neuroprotective properties and ability to modulate neurotransmitter systems .
Case Studies
Mechanism of Action
The mechanism of action of 5-bromo-3-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other indole/indazole carboxamides, differing in substituents, heterocycles, and functional groups. Below is a detailed comparison based on the provided evidence:
Table 1: Structural and Analytical Comparison
*Calculated based on formula C₁₇H₂₁BrN₄O₂.
Key Differences in Substituents and Properties
Position 3 Modifications :
- The target compound has a methyl group at position 3, which minimizes steric hindrance compared to the propylsulfamoyl group in . The sulfamoyl group introduces hydrogen-bonding capacity but may reduce membrane permeability .
- In Compound 63b/c , position 3 is unsubstituted, but position 7 is fluorinated, which likely enhances metabolic stability and electronic effects .
In contrast, N-methyl-N-phenyl (63b/c) increases lipophilicity, favoring blood-brain barrier penetration but risking off-target interactions .
Core Heterocycle :
- The indazole derivative replaces indole with a more electron-deficient core, altering binding affinity in kinase inhibition or receptor binding.
Biological Activity
5-Bromo-3-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide (commonly referred to as the compound ) is a synthetic derivative of indole, a structure known for its diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C15H20BrN3O2
- Molecular Weight : 348.25 g/mol
- PubChem ID : 11185464
The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit specific kinases that play crucial roles in cancer cell proliferation and survival:
- Inhibition of Akt Pathway : Similar compounds with indole scaffolds have been reported to target the Akt signaling pathway, which is pivotal in cancer biology. Studies indicate that modifications at the indole position can enhance the potency against lung cancer cell lines, demonstrating significant IC50 values in the submicromolar range .
- Apoptosis Induction : The compound has been linked to the induction of apoptosis through the mitochondrial pathway. This involves the upregulation of pro-apoptotic factors such as Bax and caspases while downregulating anti-apoptotic factors like Bcl-2 .
Antitumor Activity
Research has highlighted the potential of this compound as an anticancer agent:
- Case Study 1 : In vitro studies on A549 lung adenocarcinoma cells revealed that the compound significantly inhibited cell growth with an IC50 value below 1 µM. Mechanistic studies indicated that it disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .
Antimicrobial Activity
The indole derivatives have also been explored for their antimicrobial properties:
- Case Study 2 : A series of indole derivatives were tested against various bacterial strains, demonstrating broad-spectrum antibacterial activity. The compound exhibited notable efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
